N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline
Description
Properties
IUPAC Name |
N-[[6-(3,4-dimethoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]-4-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-30-21-11-6-16(13-22(21)31-2)20-15-29-24-19(20)5-3-4-12-28(24)23(27-29)14-26-18-9-7-17(25)8-10-18/h6-11,13,15,26H,3-5,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZTXDWQDQHVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C4=C2CCCCN4C(=N3)CNC5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline is a complex organic compound with potential pharmacological applications. Its structure includes a tetrahydrotriazacyclopenta framework and a dimethoxyphenyl moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 394.48 g/mol. The presence of the 3,4-dimethoxyphenyl group is significant for its potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- A related compound demonstrated selective cytotoxicity against various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
- The mechanism of action often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity :
- Studies have shown that derivatives containing similar moieties possess antibacterial and antifungal properties .
- The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory effects:
- Research indicates that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Testing :
- Anti-inflammatory Mechanism Exploration :
Data Table: Summary of Biological Activities
| Biological Activity | Assessed Compound | Effect | Concentration |
|---|---|---|---|
| Anticancer | Related Compound | Induced apoptosis | >10 µM |
| Antimicrobial | N-(3,4-dimethoxyphenyl) derivative | MIC against S. aureus | 32 µg/mL |
| Anti-inflammatory | N-((1-(3,4-dimethoxyphenyl)) derivative | Reduced NO production | 5 µM |
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline exhibit promising anticancer activity. For instance, studies have shown that compounds containing similar structural motifs can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis .
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydrotriazacyclopenta Framework : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the 3,4-dimethoxyphenyl and 4-fluoroaniline groups enhances the compound's biological properties.
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to this compound in preclinical models:
Comparison with Similar Compounds
Below is a comparative analysis based on and :
Structural and Functional Group Comparison
Key Observations :
- Triazacyclopentaazulen vs. Imidazopyridine (1l) : The target compound’s fused triaza-heterocyclic core may confer distinct electronic properties compared to 1l ’s imidazopyridine system. The latter’s nitro and ester groups enhance polarity, whereas the target’s methoxy and fluoro groups could improve metabolic stability .
- Urea Derivatives (Fluazuron/Diflubenzuron) : Unlike the target compound’s aniline-linked scaffold, these pesticides rely on benzamide-urea motifs for bioactivity. The presence of trifluoromethyl or chloro groups in these pesticides suggests halogen bonding as a critical interaction mechanism, which the target compound’s 4-fluoroaniline might partially mimic .
Physicochemical Properties
No experimental data for the target compound are available. Comparative inferences:
Q & A
Q. What synthetic methodologies are recommended for preparing N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline?
- Methodological Answer : The compound’s synthesis likely involves coupling reactions for amide or amine bond formation. For example, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective for activating carboxylic acids to form stable intermediates, as demonstrated in analogous heterocyclic systems . Key steps include:
- Step 1 : Activation of the carboxylic acid group (if present) using DCC/HOBt.
- Step 2 : Nucleophilic attack by the amine group (e.g., 4-fluoroaniline derivative) to form the desired bond.
- Step 3 : Purification via column chromatography or recrystallization.
Critical Parameters : Monitor reaction temperature (25–40°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm functional groups (e.g., C-F stretch at ~1250 cm⁻¹, methoxy C-O at ~2850 cm⁻¹) .
- ¹H-NMR/¹³C-NMR : Assign signals for aromatic protons (6.5–8.0 ppm), methoxy groups (~3.8 ppm), and fluorinated aniline protons.
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, F percentages).
- Mass Spectrometry (HRMS) : Confirm molecular ion peak and fragmentation patterns.
Q. How can researchers determine the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.
- Melting Point Analysis : Compare observed values to literature (if available).
- TLC : Monitor spots under UV light (Rf value consistency).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Design of Experiments (DOE) : Vary parameters like solvent (DMF vs. THF), temperature (25–60°C), and catalyst loading (e.g., 1–5 mol% Pd for cross-couplings).
- Kinetic Studies : Use in-situ FTIR or NMR to track intermediate formation.
- Example Data :
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 30 | 45 |
| THF | 40 | 62 |
| Reference : Similar optimizations for triazacyclopentaazulene derivatives show THF enhances steric accessibility . |
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Binding Constant (Kd) Determination : Use fluorescence quenching (λex 340 nm, λem 380 nm) with incremental ligand additions .
- Control Experiments : Rule out assay interference (e.g., solvent DMSO >1% may inhibit targets).
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model interactions with kinase domains or GPCRs.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.
- QSAR Modeling : Corrogate substituent effects (e.g., 3,4-dimethoxy vs. 4-fluoro) on activity.
Data Contradiction Analysis Example
Scenario : Conflicting fluorescence intensity results in stability studies.
- Root Cause : pH sensitivity (optimal at pH 5 for similar fluorophores) or solvent polarity effects .
- Resolution :
- Replicate experiments under controlled pH (buffer solutions).
- Compare solvents (e.g., ethanol vs. aqueous PBS).
- Validate with independent techniques (e.g., circular dichroism).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
